Cas no 60307-27-9 (2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid)

2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, (R)-
- 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid
- 60307-27-9
- DTXSID401245144
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- インチ: InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1
- InChIKey: QSTXMZUAMCBUQU-RXMQYKEDSA-N
計算された属性
- 精确分子量: 157.07389321Da
- 同位素质量: 157.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 57.6Ų
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-816631-1.0g |
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid |
60307-27-9 | 1.0g |
$0.0 | 2023-01-04 | ||
Enamine | EN300-816631-1g |
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid |
60307-27-9 | 1g |
$0.0 | 2023-09-02 |
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acidに関する追加情報
2-(2R)-1-Methyl-5-Oxopyrrolidin-2-Ylacetic Acid: A Comprehensive Overview
The compound with CAS No. 60307-27-9, commonly referred to as 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its chiral pyrrolidine ring and its potential applications in drug design and development. Recent advancements in synthetic methodologies and its pharmacological evaluations have further highlighted its significance in contemporary research.
Structure and Synthesis
The molecular structure of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is characterized by a pyrrolidine ring with a methyl group at position 1 and an oxo group at position 5. The stereochemistry at position 2 (R configuration) is crucial for its biological activity. The synthesis of this compound typically involves multi-step processes, including the formation of the pyrrolidine ring via cyclization reactions and subsequent functionalization to introduce the acetic acid moiety. Recent studies have explored more efficient and environmentally friendly synthetic routes, leveraging catalytic asymmetric synthesis to achieve high enantiomeric excess.
Pharmacological Properties
Research into the pharmacological properties of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid has revealed its potential as a modulator of various biological pathways. Preclinical studies have demonstrated its ability to influence neurotransmitter systems, particularly in models related to central nervous system disorders. The compound's selective binding affinity for certain receptors has been a focal point of recent investigations, with findings suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications in Drug Discovery
The compound's unique structure has made it a valuable tool in drug discovery efforts. Its chiral center and functional groups provide a platform for exploring novel therapeutic agents. Recent research has focused on its role as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies. Additionally, its ability to penetrate cellular membranes efficiently has been leveraged in studies targeting intracellular pathogens.
Safety and Toxicological Considerations
As with any novel compound intended for therapeutic use, understanding the safety profile of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is paramount. Recent toxicological studies have evaluated its acute and chronic toxicity profiles, with results indicating low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety for human use.
Future Directions
The future of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid lies in its continued exploration as a lead compound for drug development. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and identify novel biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to breakthroughs in treating complex diseases.
In conclusion, CAS No. 60307-27-9, or 2-(2R)-1-methyl-5-Oxopyrrolidin - ́ yl acetic acid, stands as a testament to the progress in modern organic chemistry and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a key player in the development of next-generation therapeutics.
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